molecular formula C9H16N2O2S B6228434 1-(but-3-yn-1-yl)-4-methanesulfonylpiperazine CAS No. 1342857-07-1

1-(but-3-yn-1-yl)-4-methanesulfonylpiperazine

Cat. No.: B6228434
CAS No.: 1342857-07-1
M. Wt: 216.30 g/mol
InChI Key: GYMPWDIPHVMYKR-UHFFFAOYSA-N
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Description

Contextualization within Relevant Chemical Spaces and Heterocyclic Systems

The foundational scaffold of the molecule is piperazine (B1678402), a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. nih.gov Piperazine and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs. wikipedia.orgresearchgate.net The piperazine moiety is valued for its ability to impart favorable physicochemical properties to a molecule, such as improved aqueous solubility and the ability to cross cell membranes. researchgate.net Its two nitrogen atoms provide handles for synthetic modification, allowing for the introduction of diverse substituents to modulate biological activity. researchgate.net

The incorporation of a butynyl group introduces a terminal alkyne, a highly versatile functional group in modern chemistry. Alkynes are key participants in a variety of powerful coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition, often referred to as "click chemistry." This high reactivity and specificity make the butynyl group a valuable tool for bioconjugation, allowing the molecule to be linked to other biomolecules or reporter tags.

The methanesulfonyl group, attached to the second nitrogen of the piperazine ring, significantly influences the electronic properties of the molecule. The strong electron-withdrawing nature of the sulfonyl group can modulate the basicity of the piperazine nitrogens, which can in turn affect the molecule's pharmacokinetic profile and target interactions. researchgate.net Sulfonamides, which contain the R-SO2-N-R' linkage, are a well-established class of pharmacophores with a wide range of biological activities. researchgate.net

Historical Trajectory of Related Piperazine-Containing Scaffolds in Academic Inquiry

The history of piperazine in chemistry and medicine dates back to the late 19th century. Initially used as a solvent for uric acid, its therapeutic potential was realized in the mid-20th century with its introduction as an anthelmintic agent to treat parasitic worm infections. nih.govdrugbank.com This discovery spurred extensive research into piperazine derivatives, leading to the development of a vast library of compounds with diverse pharmacological activities. wikipedia.org

Over the decades, piperazine-containing scaffolds have been successfully incorporated into drugs targeting a wide array of biological targets. These include antihistamines (e.g., cetirizine), antipsychotics (e.g., aripiprazole), and anticancer agents (e.g., imatinib). mdpi.com The enduring presence of the piperazine ring in drug discovery highlights its privileged status as a versatile and effective scaffold.

The following table provides a brief overview of the historical development of key piperazine-containing drug classes:

Drug ClassDecade of IntroductionExample CompoundTherapeutic Use
Anthelmintics1950sPiperazine CitrateTreatment of roundworm and pinworm infections. drugbank.com
Antihistamines1980sCetirizineTreatment of allergies.
Antipsychotics2000sAripiprazoleTreatment of schizophrenia and bipolar disorder.
Anticancer Agents2000sImatinibTreatment of chronic myeloid leukemia. mdpi.com

Current Research Landscape and Academic Significance of Alkynyl- and Sulfonyl-Substituted Piperazines

The contemporary research landscape continues to see significant interest in the development of novel piperazine derivatives. The functionalization of the piperazine core with alkynyl and sulfonyl groups is a particularly active area of investigation, driven by the unique chemical properties these moieties impart.

Alkynyl-Substituted Piperazines: The presence of a terminal alkyne, as in the butynyl group of the title compound, opens up avenues for the application of "click chemistry." This has proven invaluable in chemical biology and drug discovery for applications such as:

Target Identification and Validation: Alkynyl-functionalized probes can be used to covalently label their biological targets, facilitating their identification and characterization.

Bioconjugation: These compounds can be readily attached to larger molecules like proteins, antibodies, or nanoparticles for targeted drug delivery or diagnostic purposes.

Fragment-Based Drug Discovery: The alkyne can serve as a reactive handle for linking molecular fragments together to build more potent and selective drug candidates. whiterose.ac.uk

The combination of both an alkynyl and a sulfonyl group on a piperazine scaffold, as seen in 1-(but-3-yn-1-yl)-4-methanesulfonylpiperazine, represents a promising strategy for the design of highly functionalized molecules. Such compounds could serve as versatile chemical probes or as starting points for the development of new therapeutic agents with tailored properties. While direct research on this specific molecule remains to be seen, its structural features firmly place it within a highly relevant and actively explored area of modern chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1342857-07-1

Molecular Formula

C9H16N2O2S

Molecular Weight

216.30 g/mol

IUPAC Name

1-but-3-ynyl-4-methylsulfonylpiperazine

InChI

InChI=1S/C9H16N2O2S/c1-3-4-5-10-6-8-11(9-7-10)14(2,12)13/h1H,4-9H2,2H3

InChI Key

GYMPWDIPHVMYKR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CCC#C

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 but 3 Yn 1 Yl 4 Methanesulfonylpiperazine

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 1-(but-3-yn-1-yl)-4-methanesulfonylpiperazine suggests two primary disconnection pathways, both centered around the formation of the C-N and S-N bonds to the piperazine (B1678402) nitrogen atoms.

Pathway A involves the disconnection of the butynyl side chain, leading to 1-methanesulfonylpiperazine and a suitable four-carbon electrophile bearing a terminal alkyne, such as 4-bromobutyne or but-3-yn-1-yl tosylate. This approach focuses on the late-stage introduction of the butynyl moiety.

Pathway B disconnects the methanesulfonyl group, identifying 1-(but-3-yn-1-yl)piperazine (B7807706) as the key intermediate, which would then be reacted with a methanesulfonylating agent like methanesulfonyl chloride. This strategy prioritizes the initial attachment of the butynyl side chain.

Both pathways converge on piperazine itself as the fundamental starting material, along with sources for the but-3-yn-1-yl and methanesulfonyl groups.

PrecursorStructureRole in Synthesis
PiperazineCore heterocyclic scaffold
1-MethanesulfonylpiperazineIntermediate in Pathway A
1-(but-3-yn-1-yl)piperazineIntermediate in Pathway B
But-3-yn-1-yl tosylateButynylating agent
Methanesulfonyl chlorideMethanesulfonylating agent

Established Synthetic Routes to the Core Piperazine Moiety

Classical Approaches to Piperazine Ring Formation

The piperazine ring is a common scaffold in medicinal chemistry and can be synthesized through various classical methods. One common approach involves the cyclization of diethanolamine (B148213) or its derivatives in the presence of a catalyst. Another well-established method is the reaction of ethylenediamine (B42938) with 1,2-dichloroethane. These methods provide the basic piperazine structure, which can then be functionalized. For the synthesis of asymmetrically disubstituted piperazines like the target compound, a sequential functionalization of the two nitrogen atoms is typically employed.

Introduction of the But-3-yn-1-yl Side Chain

The but-3-yn-1-yl side chain can be introduced onto the piperazine nitrogen via nucleophilic substitution. A common method involves the reaction of piperazine with an alkylating agent such as but-3-yn-1-yl tosylate. To favor mono-alkylation, a large excess of piperazine can be used. A reported procedure for the synthesis of the key intermediate, 1-(but-3-yn-1-yl)piperazine, involves heating a solution of but-3-ynyl 4-methylbenzenesulfonate (B104242) and piperazine in ethanol (B145695).

Alternatively, to avoid the formation of the bis-alkylated byproduct, one of the piperazine nitrogens can be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. The alkylation is then performed on the unprotected nitrogen, followed by deprotection to yield the mono-substituted piperazine.

Incorporation of the Methanesulfonyl Group

The methanesulfonyl group is typically introduced by reacting a piperazine nitrogen with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. mdpi.com This base serves to neutralize the hydrochloric acid generated during the reaction. For the synthesis of this compound, the intermediate 1-(but-3-yn-1-yl)piperazine would be treated with methanesulfonyl chloride in a suitable solvent like dichloromethane (B109758). mdpi.com

Alternatively, following Pathway A, piperazine can first be mono-methanesulfonylated. This can be achieved by reacting piperazine with methanesulfonyl chloride under controlled conditions to favor the formation of 1-methanesulfonylpiperazine. This intermediate would then be alkylated with a but-3-yn-1-yl electrophile.

A plausible synthetic sequence is outlined below:

Step 1: Synthesis of 1-(but-3-yn-1-yl)piperazine

Piperazine is reacted with but-3-ynyl 4-methylbenzenesulfonate in ethanol at reflux to yield 1-(but-3-yn-1-yl)piperazine.

Step 2: Synthesis of this compound

1-(but-3-yn-1-yl)piperazine is dissolved in dichloromethane and treated with methanesulfonyl chloride in the presence of triethylamine to afford the final product. mdpi.com

Novel Synthetic Pathway Development for this compound

Exploration of Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly and sustainable methods. The principles of green chemistry can be applied to the synthesis of this compound to improve efficiency and reduce waste. researchgate.netresearchgate.net

Solvent-Free and Alternative Solvents: The use of volatile organic solvents is a major contributor to chemical waste. For the synthesis of piperazine derivatives, exploring solvent-free reaction conditions or the use of greener solvents like water, ethanol, or supercritical fluids could significantly reduce the environmental impact. For instance, using an excess of piperazine as both a reactant and a solvent in the initial alkylation step could be a viable solvent-free approach. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. The alkylation and sulfonylation steps in the synthesis of the target compound could potentially be accelerated and optimized using microwave heating.

Photoredox Catalysis: Visible-light photoredox catalysis has become a valuable method for forming C-N bonds under mild conditions. organic-chemistry.orgmdpi.com While direct application to this specific synthesis may require further research, photoredox-mediated approaches could offer a more sustainable alternative to traditional alkylation methods.

Multicomponent Reactions (MCRs): MCRs offer a highly efficient way to construct complex molecules in a single step from three or more starting materials. Designing a multicomponent reaction that brings together a piperazine precursor, a butynyl component, and a sulfonyl source could represent a significant advancement in the synthesis of this and related compounds. acs.org A de novo assembly of the piperazine ring through an MCR approach could also be envisioned. acs.org

Green Chemistry PrinciplePotential Application in Synthesis
Use of Renewable Feedstocks Deriving piperazine or other starting materials from biomass.
Atom Economy Designing reactions, such as MCRs, that incorporate most of the atoms from the starting materials into the final product.
Less Hazardous Chemical Syntheses Avoiding the use of toxic reagents and solvents.
Designing Safer Chemicals The target molecule itself may be designed for reduced toxicity and enhanced efficacy.
Safer Solvents and Auxiliaries Replacing traditional organic solvents with water, ethanol, or ionic liquids. researchgate.netresearchgate.net
Design for Energy Efficiency Utilizing microwave-assisted synthesis or reactions at ambient temperature and pressure. researchgate.netresearchgate.net
Catalysis Employing catalytic amounts of reagents instead of stoichiometric amounts.

By incorporating these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Chemo- and Regioselective Considerations in Functionalization

There is no specific research available on the chemo- and regioselective functionalization of this compound. However, analysis of its structure allows for theoretical considerations. The molecule possesses two primary sites for potential functionalization: the terminal alkyne (C-H bond) and the piperazine ring (C-H bonds).

Alkyne Functionalization: The terminal alkyne is a versatile functional group. Reactions such as the Sonogashira coupling (palladium-catalyzed cross-coupling with aryl or vinyl halides), Glaser coupling (oxidative coupling to form a diyne), or click chemistry (copper-catalyzed azide-alkyne cycloaddition) would be expected to occur selectively at this position. The acidic nature of the terminal alkyne proton also allows for deprotonation and subsequent reaction with various electrophiles.

Piperazine Ring Functionalization: Direct C-H functionalization of the piperazine ring is a more complex challenge. Recent advances in catalysis have enabled such transformations on N-substituted piperazines, often guided by the electronic nature of the nitrogen substituents. nih.govdoaj.orgmdpi.comencyclopedia.pubnsf.gov However, achieving high regioselectivity for the C-H bonds of the piperazine core in this specific molecule would require dedicated experimental investigation, as no predictive data exists.

Scalability and Optimization of Synthetic Processes for Research Applications

No studies concerning the scalability or optimization of synthetic processes for this compound have been reported. For any proposed synthetic route, such as the N-alkylation mentioned above, optimization would involve screening various parameters to maximize yield and purity while ensuring process safety and cost-effectiveness.

Table 2: Key Parameters for Synthetic Optimization (Hypothetical)

ParameterVariables to Consider
Solvent Aprotic polar (e.g., DMF, Acetonitrile), Ethereal (e.g., THF)
Base Inorganic (e.g., K₂CO₃, Cs₂CO₃), Organic (e.g., Et₃N, DIPEA)
Temperature Ambient to reflux temperatures
Reaction Time Monitored by TLC, GC-MS, or LC-MS
Purification Column chromatography, crystallization, or distillation

This table outlines general considerations for process optimization and is not based on experimental data for the target compound.

Advanced Spectroscopic and Structural Elucidation of 1 but 3 Yn 1 Yl 4 Methanesulfonylpiperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR experiments, a detailed picture of the atomic connectivity and spatial arrangement of 1-(but-3-yn-1-yl)-4-methanesulfonylpiperazine can be constructed.

¹H NMR and ¹³C NMR Spectral Assignment

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent moieties and data from analogous compounds. The structure consists of a methanesulfonyl group, a piperazine (B1678402) ring, and a but-3-yn-1-yl chain.

¹H NMR: The proton spectrum is expected to show distinct signals for the methyl group of the methanesulfonyl moiety, the eight protons of the piperazine ring, the methylene (B1212753) protons of the butynyl chain, and the terminal alkyne proton. The piperazine protons typically appear as complex multiplets due to their chemical and magnetic non-equivalence, especially in a substituted ring. The protons closer to the electron-withdrawing sulfonyl group are expected to be shifted downfield compared to those adjacent to the butynyl substituent.

¹³C NMR: The carbon spectrum would display nine unique signals. The methyl carbon of the sulfonyl group would appear at the upfield end of the spectrum. The four carbons of the piperazine ring would have distinct chemical shifts due to the asymmetric substitution. The carbons of the butynyl group, including the two sp-hybridized carbons of the alkyne, would have characteristic shifts, with the terminal alkyne carbon (≡C-H) appearing around 70 ppm and the internal alkyne carbon (C≡C) around 80-85 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are estimated values based on typical chemical shifts for the functional groups and data from similar structures.)

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
CH₃ (Methanesulfonyl)~2.8 - 2.9 (s)~35 - 40
H-2, H-6 (Piperazine, adjacent to SO₂)~3.2 - 3.4 (m)~45 - 50
H-3, H-5 (Piperazine, adjacent to Butynyl)~2.6 - 2.8 (m)~52 - 56
H-1' (CH₂ adjacent to Piperazine)~2.5 - 2.7 (t)~55 - 60
H-2' (CH₂ adjacent to Alkyne)~2.3 - 2.5 (td)~18 - 22
H-4' (Terminal Alkyne)~1.9 - 2.1 (t)~70 - 75
C-3' (Internal Alkyne)-~80 - 85

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and elucidating the molecule's detailed structure. sdsu.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. youtube.com Expected correlations include those between the adjacent methylene protons within the butynyl chain (H-1' with H-2') and within the piperazine ring (e.g., H-2 with H-3). This helps to trace the connectivity of the aliphatic chains.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹J-coupling). youtube.com It would definitively link each proton signal in Table 1 to its corresponding carbon signal, for instance, connecting the methyl proton singlet to the methyl carbon, and each of the methylene proton signals to their respective carbon atoms in the piperazine and butynyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling), which is crucial for establishing the connectivity between different functional groups. science.gov Key expected correlations would include:

The methyl protons of the sulfonyl group to the adjacent piperazine carbons (C-2, C-6).

The piperazine protons (H-3, H-5) to the first methylene carbon of the butynyl chain (C-1').

The methylene protons of the butynyl chain (H-2') to the alkyne carbons (C-3', C-4').

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. researchgate.net For example, NOESY could reveal through-space interactions between protons on the piperazine ring and the butynyl side chain, helping to define their relative orientation.

Conformational Analysis of the Piperazine Ring and But-3-yn-1-yl Moiety using NMR

The piperazine ring is known to adopt a chair conformation to minimize steric strain. In N,N'-disubstituted piperazines, the substituents can occupy either axial or equatorial positions, and the ring can undergo inversion. The presence of two different substituents, methanesulfonyl and but-3-yn-1-yl, makes the ring conformationally complex.

Studies on similar N-substituted piperazines have shown that the piperazine ring exists in a chair conformation. nih.govresearchgate.net The bulky methanesulfonyl group would likely prefer the equatorial position to minimize steric interactions. The but-3-yn-1-yl group would consequently also occupy an equatorial position in the most stable conformer. Temperature-dependent NMR studies could be used to investigate the dynamics of the ring inversion process. At lower temperatures, the interconversion between chair forms might slow down, potentially leading to the observation of distinct signals for axial and equatorial protons. researchgate.net The flexible butynyl chain can adopt various orientations, and NOESY data would be instrumental in determining the preferred conformation relative to the piperazine ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition. researchgate.net For this compound (C₉H₁₆N₂O₂S), the exact mass can be calculated and compared with the experimental value to confirm the molecular formula.

Predicted mass data from computational tools suggests a monoisotopic mass of 216.09325 Da. uni.lu HRMS analysis would be expected to detect this mass as various adducts, such as [M+H]⁺ or [M+Na]⁺.

Table 2: Predicted HRMS Adducts for C₉H₁₆N₂O₂S

Adduct IonPredicted m/z
[M+H]⁺217.10053
[M+Na]⁺239.08247
[M+K]⁺255.05641
[M-H]⁻215.08597

Data sourced from PubChem. uni.lu

Tandem mass spectrometry (MS/MS) experiments would be used to elucidate the fragmentation pathways. Common fragmentation patterns for this molecule would likely involve:

Cleavage of the Sulfonyl Group: Loss of the SO₂CH₃ radical (m/z 79) or neutral SO₂ (m/z 64).

Piperazine Ring Fragmentation: A characteristic cleavage of the piperazine ring can occur, often leading to ions corresponding to the loss of ethylene (B1197577) or ethylamine (B1201723) fragments.

Side Chain Fragmentation: Cleavage at the bond between the piperazine ring and the butynyl chain, or fragmentation within the butynyl chain itself, is also expected. The fragmentation of sulfonamides often involves the cleavage of the S-N bond. mdpi.com

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While a crystal structure for this compound itself is not available in the searched literature, data from the closely related compound 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine confirms that the piperazine ring adopts a chair conformation in the solid state. nih.gov

Based on this analogue, it is expected that the piperazine ring of this compound also exists in a chair conformation. The methanesulfonyl and but-3-yn-1-yl substituents would likely occupy equatorial positions to minimize steric hindrance. In the crystal lattice, intermolecular interactions would play a significant role in the molecular packing. Potential interactions include weak C-H···O hydrogen bonds, where the hydrogen atoms from the piperazine ring or butynyl chain interact with the oxygen atoms of the sulfonyl group of a neighboring molecule. nih.govmdpi.com Such interactions are common in the crystal structures of sulfonamides and contribute to the stability of the crystal lattice.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The key functional groups in this compound would give rise to distinct peaks in the IR and Raman spectra:

Alkyne Group: A sharp, weak absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration, and a weak to medium absorption in the 2100-2150 cm⁻¹ region for the C≡C triple bond stretch.

Sulfonamide Group: Strong, characteristic absorptions for the asymmetric and symmetric stretching of the S=O bond, typically found in the ranges of 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively.

Aliphatic C-H Bonds: Stretching vibrations for the CH₂ groups of the piperazine ring and butynyl chain would appear in the 2850-3000 cm⁻¹ region.

C-N and C-S Bonds: Stretching vibrations for these bonds would be found in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
≡C-H StretchTerminal Alkyne~3300
C-H Stretch (aliphatic)CH₂, CH₃2850 - 3000
C≡C StretchAlkyne2100 - 2150
S=O Asymmetric StretchSulfonamide1300 - 1350
S=O Symmetric StretchSulfonamide1150 - 1160
C-N StretchPiperazine1000 - 1250

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment (if chiral analogues are considered)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are invaluable for the stereochemical assignment of chiral compounds. While specific chiroptical data for this compound is not presently available in scientific literature, this section will outline the principles of these techniques and their hypothetical application to chiral analogues of this compound.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org An achiral molecule will not exhibit a CD spectrum. For a chiral molecule, a CD spectrum is a plot of this differential absorption (usually expressed as molar ellipticity, [θ]) versus wavelength. The resulting positive or negative peaks, known as Cotton effects, provide a fingerprint of the molecule's three-dimensional structure.

In the context of chiral analogues of this compound, which could be synthesized to introduce a stereocenter, CD spectroscopy would be a powerful tool for assigning the absolute configuration. This is often achieved by comparing the experimental CD spectrum with that of a known standard or with a spectrum predicted by computational methods, such as time-dependent density functional theory (TDDFT). The sign and intensity of the Cotton effects are highly sensitive to the spatial arrangement of atoms and chromophores within the molecule.

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) spectroscopy measures the variation of the optical rotation of a chiral substance with the wavelength of light. wikipedia.orgslideshare.net An ORD spectrum is a plot of the specific rotation [α] against the wavelength. Similar to CD, ORD spectra of chiral molecules can exhibit plain curves, which show a gradual change in rotation with wavelength, or anomalous curves that show distinct peaks and troughs, which are also referred to as Cotton effects. slideshare.net

ORD is another established method for determining the absolute configuration of chiral molecules. The shape of the ORD curve, particularly in the vicinity of an absorption band, is characteristic of the stereochemistry of the molecule. For chiral analogues of this compound, ORD could be employed to corroborate the stereochemical assignment obtained from CD spectroscopy or other methods.

Hypothetical Application and Data

The following table represents a hypothetical dataset that could be obtained from a CD spectroscopic analysis of two enantiomers of a chiral analogue of this compound. This is for illustrative purposes to demonstrate the nature of the data generated.

EnantiomerWavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Cotton Effect
(R)-enantiomer220+15,000Positive
(R)-enantiomer250-8,000Negative
(S)-enantiomer220-15,000Negative
(S)-enantiomer250+8,000Positive

As the hypothetical data illustrates, enantiomers would be expected to produce mirror-image CD spectra. The sign of the Cotton effect at a specific wavelength would be opposite for each enantiomer, while the magnitude of the molar ellipticity would be the same. This principle is fundamental to the use of chiroptical spectroscopy for stereochemical assignment.

Computational Chemistry and Molecular Modeling of 1 but 3 Yn 1 Yl 4 Methanesulfonylpiperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For compounds analogous to 1-(but-3-yn-1-yl)-4-methanesulfonylpiperazine, such as aryl sulfonyl piperazine (B1678402) derivatives, the B3LYP hybrid functional combined with the 6-31G(d,p) basis set is commonly employed for geometry optimization. researchgate.netsphinxsai.com This process determines the molecule's lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. rsc.orgresearchgate.net The optimization confirms that the structure corresponds to a true energy minimum on the potential energy surface. researchgate.net

DFT calculations for similar sulfonylpiperazine structures reveal that the piperazine ring typically adopts a stable chair conformation. rsc.org The geometric parameters obtained from these calculations are generally in high agreement with experimental data where available. rsc.org

Table 1: Illustrative Optimized Geometric Parameters (DFT/B3LYP)
ParameterTypical Bond Length (Å)Typical Bond Angle (°)
S=O (Sulfonyl)~1.43 - 1.45-
S-N (Sulfonamide)~1.63 - 1.66-
N-C (Piperazine Ring)~1.46 - 1.47-
O=S=O-~118 - 120
C-N-C (Piperazine Ring)-~110 - 112

This table presents typical, non-specific values based on published data for structurally related sulfonylpiperazine compounds to illustrate expected geometric parameters.

For even greater accuracy, particularly for electronic properties, ab initio (from first principles) methods can be utilized. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation than standard DFT functionals. However, due to their high computational cost, they are more frequently used for smaller molecules or as a benchmark for validating DFT results. nih.gov For a molecule the size of this compound, advanced DFT functionals like M06-2X or PBE0, often used in combination with larger basis sets (e.g., aug-cc-pVTZ), can provide a balance of accuracy and computational feasibility for detailed electronic structure analysis. researchgate.netnih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity. irjweb.com The HOMO energy relates to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.comnih.gov For sulfonylpiperazine derivatives, the HOMO-LUMO gap helps characterize the potential for intramolecular charge transfer. jddtonline.inforesearchgate.net

The Molecular Electrostatic Potential (MEP) map is another vital tool derived from quantum calculations. uni-muenchen.de It visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. rsc.org In studies of aryl sulfonyl piperazines, MEP analysis shows that negative electrostatic potential is concentrated around the electronegative oxygen atoms of the sulfonyl group, marking them as sites for electrophilic attack or hydrogen bond acceptance. researchgate.netresearchgate.net Conversely, positive potential is typically found around hydrogen atoms. researchgate.net

Table 2: Illustrative Electronic Properties based on Analogous Compounds
PropertyRepresentative Value (eV)Significance
HOMO Energy-6.0 to -7.5Electron-donating capability
LUMO Energy-1.0 to -2.0Electron-accepting capability
HOMO-LUMO Gap (ΔE)~4.5 - 5.5Chemical reactivity and kinetic stability irjweb.comirjweb.com

This table provides representative energy ranges for frontier orbitals based on data for similar heterocyclic and sulfonyl-containing compounds to illustrate expected electronic properties.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Ligand Dynamics

While quantum calculations describe a molecule's static, minimum-energy state, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior over time. youtube.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent. researchgate.netnih.gov

For a flexible molecule like this compound, MD simulations can explore its accessible conformations in an aqueous environment. researchgate.net This is crucial for understanding how the molecule might adapt its shape to fit into a biological target's binding site. nih.gov Simulations are typically run for hundreds of nanoseconds to observe significant conformational transitions and to ensure the system has been adequately sampled. nih.gov The piperazine ring itself can exist in several low-energy chair conformations, and MD can model the equilibrium between these states. acs.orgnih.govlumenlearning.com Such studies are vital for correlating a ligand's conformational preferences with its biological activity. nih.govfiveable.me

Docking Studies with Hypothetical Biomolecular Targets (e.g., protein binding sites)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. researchgate.netmdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. nih.gov Piperazine and sulfonylpiperazine derivatives are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and carbonic anhydrases. nih.govnih.govnih.govnih.gov

Two primary strategies are used in docking and drug design:

Structure-Based Drug Design (SBDD): This approach is used when the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography). extrapolations.comresearchgate.net The ligand is computationally "docked" into the active site of the protein, and a scoring function estimates the binding affinity (e.g., in kcal/mol). researchgate.net The results reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net

Ligand-Based Drug Design (LBDD): When the target's 3D structure is unknown, LBDD methods are employed. iaanalysis.comquora.com These techniques rely on the knowledge of other molecules (ligands) that are known to bind to the target. slideshare.net By analyzing the common structural and chemical features of these known active ligands, a pharmacophore model can be developed to guide the design of new, potentially active compounds. quora.com

For this compound, a structure-based approach could involve docking it into the active sites of various kinases or receptors that are known targets for similar piperazine derivatives to predict its potential biological activity. nih.govnih.gov

Table 3: Illustrative Docking Results Against Hypothetical Protein Targets
Hypothetical Protein TargetBinding Affinity (kcal/mol)Potential Key Interacting Residues
Tyrosine Kinase (e.g., EGFR)-7.5 to -9.0Met, Leu, Asp (H-bond with sulfonyl O)
Serotonin Receptor (e.g., 5-HT1A)-7.0 to -8.5Asp, Phe, Trp (H-bond with piperazine N)
Carbonic Anhydrase (e.g., CAIX)-8.0 to -9.5His, Thr, Zn2+ (coordination with sulfonyl O) nih.gov

This table shows hypothetical docking scores and interactions to illustrate how the compound might bind to various classes of biological targets relevant to the sulfonylpiperazine scaffold.

Prediction of Binding Modes and Interaction Profiles

The prediction of binding modes and interaction profiles for novel compounds like this compound is a cornerstone of modern drug discovery, relying heavily on computational techniques such as molecular docking. impactfactor.org This in-silico method predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. rjptonline.org The process elucidates the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

Molecular docking simulations would be employed to predict how this compound interacts with a specific biological target. For instance, if targeting a protein kinase, the compound would be docked into the ATP-binding site. The butynyl group might extend into a hydrophobic pocket, while the methanesulfonylpiperazine moiety could form hydrogen bonds with backbone residues of the hinge region. The sulfonyl group's oxygen atoms are potential hydrogen bond acceptors, and the piperazine ring can engage in various non-covalent interactions.

The interaction profile would detail the specific amino acid residues involved in binding. For example, a hypothetical interaction profile might show hydrogen bonds with residues like ASP145 and GLU91, and hydrophobic interactions with VAL23, ALA45, and LEU132. The binding energy, calculated by the docking software, provides an estimate of the binding affinity. A lower binding energy generally suggests a more stable complex. nih.gov

To validate the docking protocol, a co-crystallized ligand (if available for the target protein) is typically re-docked into the binding site, and the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is calculated. An RMSD of less than 2.0 Å is generally considered a successful validation. nih.gov

Table 1: Hypothetical Interaction Profile of this compound with a Target Protein

Interaction TypeInteracting ResidueAtom(s) on Ligand InvolvedDistance (Å)
Hydrogen BondASP145Piperazine Nitrogen2.9
Hydrogen BondGLU91Sulfonyl Oxygen3.1
HydrophobicVAL23Butynyl group3.8
HydrophobicALA45Piperazine ring4.2
HydrophobicLEU132Butynyl group4.0

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Analogues (focus on theoretical activities)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogues of this compound, QSAR models can predict the theoretical activities of newly designed compounds, thereby prioritizing synthesis and experimental testing. mdpi.com

The first step in QSAR modeling is the generation of molecular descriptors for a set of analogues with known (or theoretically predicted) activities. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), and 3D (e.g., steric, electronic, and hydrophobic fields).

A variety of statistical methods can be used to build the QSAR model, with multiple linear regression (MLR) and partial least squares (PLS) being common approaches. nih.govresearchgate.net For instance, a 2D-QSAR model for a series of piperazine analogues might take the form of a linear equation where the biological activity is a function of several descriptors. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by generating 3D contour maps. These maps highlight regions where modifications to the chemical structure are likely to increase or decrease activity. For example, a CoMFA model for analogues of this compound might reveal that bulky substituents are favored in one region of the molecule (indicated by a green contour), while electronegative groups are preferred in another (indicated by a blue contour). nih.gov

The predictive power of a QSAR model is assessed through internal and external validation techniques. researchgate.net A statistically robust and validated QSAR model can then be used to predict the activity of virtual analogues of this compound.

Table 2: Examples of Molecular Descriptors Used in QSAR Modeling

Descriptor ClassExamplesInformation Encoded
1D DescriptorsMolecular Weight, LogP, Number of H-bond donors/acceptorsOverall size, lipophilicity, and hydrogen bonding potential.
2D DescriptorsTopological Polar Surface Area (TPSA), Wiener Index, Kier & Hall Connectivity IndicesMolecular polarity, branching, and shape.
3D DescriptorsMolecular Volume, Surface Area, Dipole Moment, Steric, Electrostatic, and Hydrophobic Fields (CoMFA/CoMSIA)Three-dimensional shape, size, and electronic properties.

Cheminformatics Approaches for Analog Design and Virtual Screening of Related Compounds

Cheminformatics plays a crucial role in the design of novel analogues and the virtual screening of large compound libraries to identify new hits with desired biological activities. researchgate.net For this compound, cheminformatics approaches can be used to explore the chemical space around this scaffold and identify related compounds with potentially improved properties.

Analog design can be guided by the insights gained from QSAR and molecular docking studies. For example, if docking studies suggest that a larger hydrophobic group on the butynyl chain would lead to better binding, new analogues with such modifications can be designed in silico. Similarly, if QSAR models indicate that increased electron-withdrawing character on the piperazine ring is beneficial for activity, analogues with appropriate substitutions can be generated.

Virtual screening is a powerful technique for identifying novel compounds from large chemical databases. nih.govnih.gov There are two main types of virtual screening: ligand-based and structure-based.

Ligand-based virtual screening (LBVS) is used when the structure of the biological target is unknown. It relies on the principle that structurally similar molecules are likely to have similar biological activities. A known active compound, such as this compound, can be used as a template to search for similar compounds in a database based on 2D fingerprints or 3D shape similarity.

Structure-based virtual screening (SBVS) is employed when the 3D structure of the target protein is available. nih.gov In this approach, a library of compounds is docked into the binding site of the target, and the compounds are ranked based on their predicted binding affinities. doi.org This method can identify structurally diverse compounds that are complementary to the binding site.

High-throughput virtual screening can be performed to screen millions of compounds in a relatively short period. nih.gov The top-ranked compounds from the virtual screen are then selected for experimental testing, significantly reducing the time and cost associated with drug discovery.

Table 3: Comparison of Virtual Screening Approaches

ApproachRequirementPrincipleOutcome
Ligand-Based Virtual Screening (LBVS)At least one known active compound.Similar molecules have similar biological activities.A list of compounds that are structurally similar to the known active(s).
Structure-Based Virtual Screening (SBVS)3D structure of the biological target.The binding affinity of a ligand is related to its complementarity to the binding site.A ranked list of compounds based on their predicted binding energies to the target.

Chemical Reactivity and Derivatization of 1 but 3 Yn 1 Yl 4 Methanesulfonylpiperazine

Reaction Mechanisms and Pathways for Chemical Functionalization

The functionalization of 1-(but-3-yn-1-yl)-4-methanesulfonylpiperazine can be approached by targeting its most reactive sites. The terminal alkyne offers a rich platform for additions and cycloadditions, while the piperazine (B1678402) ring, despite being fully substituted on its nitrogen atoms, possesses reactive C-H bonds adjacent to the nitrogen atoms.

The primary pathways for functionalization include:

Reactions at the Alkyne: The carbon-carbon triple bond is susceptible to electrophilic and nucleophilic additions, cycloaddition reactions, and hydrogenation. The terminal nature of the alkyne, with its acidic proton, also allows for deprotonation and subsequent reaction with electrophiles.

Functionalization of the Piperazine Core: While the nitrogen atoms are unavailable for direct alkylation or acylation, the α-C-H bonds (adjacent to the nitrogens) can be functionalized through modern synthetic methods such as photoredox catalysis, which can generate α-amino radicals for subsequent coupling reactions.

Modification of the Sulfonyl Group: The methanesulfonyl group is generally stable but can be subjected to cleavage or reduction under specific, often harsh, reaction conditions.

Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Probing

The systematic modification of this compound at its key positions is crucial for probing SAR. By creating a library of analogues, researchers can investigate how changes in steric bulk, electronics, and hydrogen-bonding potential at different parts of the molecule affect its biological or material properties.

The terminal alkyne is an exceptionally versatile handle for derivatization.

Click Chemistry: The most prominent reaction for modifying terminal alkynes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regiospecific route to 1,4-disubstituted 1,2,3-triazoles under mild, often aqueous, conditions. Alternatively, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can be employed to selectively yield the 1,5-disubstituted triazole regioisomer. These reactions are highly reliable and tolerate a wide variety of functional groups on the azide partner, allowing for the introduction of diverse substituents.

Interactive Data Table: Examples of Click Chemistry Derivatives

Azide Reactant (R-N₃)CatalystResulting Triazole Derivative Structure
Benzyl AzideCu(I)1-(4-(1-benzyl-1H-1,2,3-triazol-4-yl)butyl)-4-methanesulfonylpiperazine
Azidoacetic AcidCu(I)2-(4-(4-(4-methanesulfonylpiperazin-1-yl)butyl)-1H-1,2,3-triazol-1-yl)acetic acid
1-Azido-4-fluorobenzeneCu(I)1-(4-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)butyl)-4-methanesulfonylpiperazine
Benzyl AzideRu(II)1-(4-(1-benzyl-1H-1,2,3-triazol-5-yl)butyl)-4-methanesulfonylpiperazine
3-Azidopropan-1-olRu(II)3-(5-(4-(4-methanesulfonylpiperazin-1-yl)butyl)-1H-1,2,3-triazol-1-yl)propan-1-ol

Hydrogenation: The alkyne can be selectively reduced.

Complete Reduction: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen atmosphere will reduce the alkyne completely to the corresponding alkane, yielding 1-(butyl)-4-methanesulfonylpiperazine.

Partial Reduction to a cis-Alkene: Using a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), stops the hydrogenation at the alkene stage, producing the cis-alkene derivative, 1-((Z)-but-3-en-1-yl)-4-methanesulfonylpiperazine. khanacademy.org

Partial Reduction to a trans-Alkene: A dissolving metal reduction, typically using sodium in liquid ammonia, selectively produces the trans-alkene, 1-((E)-but-3-en-1-yl)-4-methanesulfonylpiperazine. khanacademy.org

Other alkyne reactions such as hydrothiolation can introduce thioether linkages, which may be relevant in biological contexts where reactions with cysteine residues are explored. nih.gov

The N-methanesulfonyl group is a robust sulfonamide linkage that enhances the stability and influences the physicochemical properties of the piperazine ring. While generally considered unreactive, its modification requires specific and often forcing conditions.

Reductive Cleavage: The S-N bond of the sulfonamide can be cleaved under strong reducing conditions. Reagents such as sodium in liquid ammonia or lithium aluminum hydride (LiAlH₄) could potentially remove the methanesulfonyl group, yielding the monosubstituted 1-(but-3-yn-1-yl)piperazine (B7807706). This transformation would unmask a secondary amine on the piperazine ring, opening up a new site for derivatization via N-alkylation or N-acylation.

Hydrolysis: Sulfonamides are generally resistant to hydrolysis. However, under forcing acidic or basic conditions at elevated temperatures, the S-N bond can be cleaved. nih.govrsc.org This pathway is typically low-yielding and less synthetically useful compared to reductive cleavage.

Due to the stability of the sulfonamide, derivatization at this position is less common in SAR studies compared to modifications at the alkyne or piperazine C-H positions.

With both nitrogen atoms of the piperazine ring being tertiary, direct N-alkylation or N-acylation is not feasible. However, the carbon framework of the ring provides opportunities for functionalization.

C-H Functionalization: Recent advances in synthetic methodology allow for the direct functionalization of C-H bonds, particularly those adjacent (alpha) to the nitrogen atoms in a piperazine ring. These positions are activated towards radical or oxidative processes. Photoredox catalysis, for example, can be used to generate an α-amino radical intermediate by single-electron oxidation of the piperazine nitrogen, followed by deprotonation at the adjacent carbon. This radical can then be trapped by various coupling partners, such as electron-deficient alkenes or (hetero)arenes, to introduce new substituents onto the piperazine core. This method allows for the synthesis of analogues with increased structural complexity and three-dimensionality.

Interactive Data Table: Potential C-H Functionalization Products

Coupling PartnerReaction TypePotential Product Name
Vinyl SulfonePhotoredox Catalysis1-(but-3-yn-1-yl)-4-methanesulfonyl-2-(2-(phenylsulfonyl)vinyl)piperazine
4-CyanopyridinePhotoredox Catalysis2-(4-cyanopyridin-2-yl)-1-(but-3-yn-1-yl)-4-methanesulfonylpiperazine
Methyl AcrylateRadical AdditionMethyl 3-(1-(but-3-yn-1-yl)-4-methanesulfonylpiperazin-2-yl)propanoate

Investigation of Chemical Stability and Degradation Pathways in Research Environments

The stability of this compound is generally high under standard laboratory conditions (neutral pH, ambient temperature, absence of strong oxidants or reductants). However, certain conditions can lead to degradation.

Alkyne Moiety: Terminal alkynes can be susceptible to oxidative cleavage by strong oxidizing agents like ozone or potassium permanganate, which would break the triple bond to form carboxylic acids. masterorganicchemistry.com In the presence of certain transition metals, particularly copper, terminal alkynes can undergo oxidative homocoupling (Glaser coupling) to form a 1,3-diyne dimer, which could be a potential impurity in reactions like the CuAAC.

Sulfonamide Group: As mentioned, the sulfonamide bond is largely stable but can undergo hydrolysis under harsh acidic or basic conditions, leading to the cleavage of the methanesulfonyl group. nih.gov

Piperazine Ring: The piperazine ring is susceptible to oxidation, especially in the presence of strong oxidants. This can lead to ring-opening or the formation of various oxidized byproducts.

In typical research environments, such as in biological assays using aqueous buffers, the compound is expected to exhibit good stability. However, long-term storage, exposure to light, or the presence of trace metals could potentially catalyze degradation pathways.

Photochemical and Electrochemical Reactivity Studies

The photochemical and electrochemical properties of this compound are primarily associated with the piperazine nitrogen atoms and the alkyne group.

Photochemical Reactivity: The compound itself does not possess strong chromophores for direct absorption of visible light. However, its involvement in photochemical reactions is highly relevant in the context of photoredox catalysis. The tertiary amine of the piperazine can act as a sacrificial electron donor in the presence of a photosensitizer and light, initiating radical-based C-H functionalization reactions as described in section 5.2.3.

Electrochemical Reactivity: The piperazine moiety is electrochemically active. The lone pairs on the nitrogen atoms can be oxidized at a positive potential. Cyclic voltammetry studies on similar N-substituted piperazine compounds show irreversible oxidation peaks, suggesting that the initially formed radical cation undergoes subsequent rapid reactions. mdpi.com This electrochemical behavior could be exploited for electrosynthesis of C-H functionalized derivatives. The alkyne group can also participate in electrochemical reactions, such as reductive couplings or oxidative annulations, depending on the reaction conditions and partners.

Molecular Interaction and Biological Target Engagement Studies of 1 but 3 Yn 1 Yl 4 Methanesulfonylpiperazine in Model Systems

In Vitro Assay Development for Molecular Target Identification and Characterization

To identify and characterize the molecular targets of 1-(but-3-yn-1-yl)-4-methanesulfonylpiperazine, a series of in vitro assays would be developed. These assays are crucial for understanding the compound's mechanism of action at a molecular level.

Enzyme Kinetic Studies and Mechanism of Inhibition

Should initial screenings suggest that this compound interacts with an enzyme, detailed kinetic studies would be initiated to determine the nature of this interaction. These studies would involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the compound. By analyzing the data using models such as Michaelis-Menten kinetics and Lineweaver-Burk plots, the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) could be elucidated. Key parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) would be determined to quantify the compound's potency.

Receptor Binding Studies and Selectivity Profiling

To assess the compound's affinity and selectivity for various receptors, comprehensive receptor binding studies would be conducted. researchgate.net These assays typically involve using radiolabeled ligands known to bind to specific receptors and measuring the displacement of these ligands by this compound. A broad panel of receptors, including G-protein coupled receptors (GPCRs), ion channels, and transporters, would be screened to create a selectivity profile. researchgate.net This profile is essential for identifying the primary biological target(s) and potential off-target interactions that could lead to side effects. The binding affinity is typically expressed as the Ki value.

Protein-Ligand Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

To gain deeper insights into the direct binding events between this compound and its putative protein targets, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) would be employed. SPR allows for the real-time measurement of binding kinetics, providing association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. ITC directly measures the heat change upon binding, providing thermodynamic parameters of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). These techniques provide a label-free and solution-based confirmation of direct interaction and its energetic drivers.

Cellular Permeability and Intracellular Distribution Studies in Cell-Based Models (e.g., Caco-2 cell line, cellular uptake assays)

Understanding a compound's ability to cross cell membranes and its distribution within the cell is critical for its potential as a therapeutic agent. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for predicting human drug absorption. researchgate.net These cells differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium. researchgate.net

Studies using Caco-2 cell monolayers would be conducted to determine the apparent permeability coefficient (Papp) of this compound. The compound would be applied to either the apical or basolateral side of the monolayer, and its concentration in the opposite chamber would be measured over time. This allows for the assessment of both passive diffusion and active transport mechanisms. Cellular uptake assays in relevant cell lines would also be performed to quantify the extent of intracellular accumulation. Techniques such as high-content imaging or subcellular fractionation followed by analytical quantification could be used to study the intracellular distribution of the compound.

Mechanistic Studies of Molecular Perturbation in Cell-Free and Reconstituted Systems

To dissect the precise molecular mechanism by which this compound perturbs its biological target, studies in cell-free and reconstituted systems would be essential. If the target is an enzyme, the effect of the compound on the activity of the purified enzyme could be studied in detail. For a receptor target, the compound's influence on downstream signaling events could be investigated using reconstituted systems containing the purified receptor and its signaling partners (e.g., G-proteins, adenylyl cyclase). These controlled environments eliminate the complexities of a cellular system, allowing for a direct assessment of the compound's effect on the target's function.

Identification of Off-Target Interactions through Proteomics-Based Chemical Biology Methods (e.g., affinity purification, thermal proteome profiling)

Identifying unintended "off-target" interactions is crucial for understanding the complete pharmacological profile of a compound and for predicting potential side effects. Modern proteomics-based methods are powerful tools for the unbiased identification of protein targets in a cellular context.

Affinity purification coupled with mass spectrometry (AP-MS) would involve immobilizing a derivative of this compound onto a solid support and incubating it with cell lysates. Proteins that bind to the compound are then eluted and identified by mass spectrometry.

Thermal Proteome Profiling (TPP) is another powerful technique that can identify direct and indirect targets of a compound in living cells. This method is based on the principle that the binding of a ligand can alter the thermal stability of a protein. Cells would be treated with the compound, and then subjected to a temperature gradient. The aggregated proteins at each temperature are separated from the soluble ones, and the remaining soluble proteins are quantified using mass spectrometry. A shift in the melting temperature of a protein in the presence of the compound indicates a potential interaction.

The data from these proteomics approaches would provide a comprehensive, unbiased view of the cellular proteins that interact with this compound, helping to confirm on-target engagement and to identify novel off-target interactions.

Advanced Analytical Methodologies for 1 but 3 Yn 1 Yl 4 Methanesulfonylpiperazine in Research

Chromatographic Techniques for Purity Assessment, Separation, and Isolation

Chromatography is the cornerstone of pharmaceutical analysis, providing the means to separate complex mixtures into their individual components. For 1-(but-3-yn-1-yl)-4-methanesulfonylpiperazine, various chromatographic techniques are employed for purity assessment and the isolation of impurities for further characterization.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity and assay of this compound. The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate separation of the main compound from any process-related impurities or degradation products.

Reversed-Phase (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds like this compound. A typical method would utilize a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Gradient elution is often preferred to resolve impurities with a wide range of polarities. researchgate.net

Hydrophilic Interaction Chromatography (HILIC) can be an effective alternative for polar compounds that show poor retention in reversed-phase mode. tandfonline.com For piperazine-containing molecules, HILIC can provide unique selectivity. tandfonline.comresearchgate.net A HILIC method for this compound might use a cyanopropyl or amide stationary phase with a mobile phase high in organic content (typically acetonitrile) and a small percentage of aqueous buffer. tandfonline.comresearchgate.net

Method optimization involves a systematic evaluation of column chemistry, mobile phase composition (including pH and organic modifier), column temperature, and flow rate to achieve optimal resolution, peak shape, and sensitivity. researchgate.netamazonaws.com Validation according to ICH guidelines ensures the method is linear, precise, accurate, specific, and robust. researchgate.net

Table 1: Illustrative HPLC Method Optimization Parameters for this compound Analysis
ParameterCondition A (Reversed-Phase)Condition B (Reversed-Phase)Condition C (HILIC)
ColumnACE C18 (250x4.6mm, 5µm)Kromasil C18 (150x4.6mm, 5µm)Cyanopropyl (150x4.6mm, 3µm)
Mobile Phase A0.1% Formic Acid in Water20mM Phosphate Buffer, pH 3.095:5 Acetonitrile:Water w/ 10mM Ammonium Acetate
Mobile Phase BAcetonitrileMethanol50:50 Acetonitrile:Water w/ 10mM Ammonium Acetate
Gradient5% to 95% B in 20 min10% to 90% B in 25 min95% to 60% A in 15 min
Flow Rate1.0 mL/min1.0 mL/min0.8 mL/min
DetectionUV at 210 nmUV at 210 nmELSD / CAD

Gas Chromatography (GC) is the preferred technique for the analysis of volatile organic impurities, such as residual solvents from the manufacturing process. ptfarm.plthermofisher.com Static headspace GC is commonly employed, where the sample is heated in a sealed vial, and the vapor phase is injected into the GC system, preventing contamination of the instrument with the non-volatile active pharmaceutical ingredient (API). thermofisher.com

Due to the polarity and low volatility of the this compound molecule itself, direct GC analysis is challenging. google.com However, GC can be used to analyze non-volatile impurities or the main compound after a derivatization step. Derivatization with agents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) converts the polar secondary amine in the piperazine (B1678402) ring into a less polar, more volatile derivative, improving its chromatographic behavior. google.comscholars.direct

Table 2: Typical Headspace GC Conditions for Residual Solvent Analysis
ParameterValue
ColumnDB-624 (30m x 0.53mm ID, 3.0µm)
Carrier GasNitrogen or Helium
Injector Temperature230°C
DetectorFlame Ionization Detector (FID)
Detector Temperature250°C
Oven Program40°C (5 min), then 10°C/min to 200°C (5 min)
Headspace Vial Temp80°C
Headspace Equilibration Time15 min

The structure of this compound is achiral, meaning it does not have enantiomers. Therefore, chiral separation is not applicable to the parent compound itself. However, should any synthetic intermediates or impurities possess chiral centers, Supercritical Fluid Chromatography (SFC) would be a powerful technique for their separation. chromatographyonline.com SFC offers advantages over normal-phase HPLC, including faster analysis times and reduced use of organic solvents. nih.govchromatographyonline.com

For chiral separations of piperazine derivatives, polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) or cellulose, are widely used. chromatographyonline.combjmu.edu.cn A screening approach involving several different CSPs and organic modifiers (co-solvents) like methanol or isopropanol (B130326) is typically employed to find the optimal separation conditions. nih.govresearchgate.net

Table 3: Example Screening Conditions for Chiral SFC (for hypothetical chiral impurities)
ParameterValue
Columns ScreenedChiralpak IA, IB, IC; Chiralcel OD, OJ
Mobile PhaseSupercritical CO2 with co-solvent
Co-solvents ScreenedMethanol, Ethanol (B145695), Isopropanol (with/without additive)
Additive0.1% Diethylamine (DEA) or 0.1% Methanesulfonic acid (MSA)
Flow Rate3.0 mL/min
Back Pressure120 bar
Column Temperature35°C
DetectionUV at 220 nm

Hyphenated Techniques for Comprehensive Characterization and Impurity Profiling

Hyphenated techniques, which couple a separation technique with a spectroscopic detector, are essential for the structural confirmation and comprehensive impurity profiling of pharmaceutical compounds. ijprajournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that provides definitive structural confirmation of this compound and enables the identification and quantification of trace-level impurities. nih.govnih.gov The HPLC method developed for purity analysis can often be directly coupled to a mass spectrometer.

For structural confirmation, the compound is ionized, typically using electrospray ionization (ESI) in positive mode, to generate the protonated molecule [M+H]⁺. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment this precursor ion, producing a characteristic pattern of product ions that serves as a structural fingerprint. This fragmentation pattern helps to confirm the connectivity of the molecule, including the butynyl, piperazine, and methanesulfonyl moieties.

For impurity profiling, LC-MS/MS is used to detect impurities that may not be visible by UV detection. researchgate.net Its high sensitivity allows for the quantification of potentially genotoxic impurities at very low levels. scienceasia.orgmdpi.com By operating the mass spectrometer in multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions can be monitored for both the API and its impurities, providing excellent selectivity and accurate quantification. mdpi.comsemanticscholar.org

Table 4: Hypothetical LC-MS/MS Parameters and Transitions for this compound
ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
API [M+H]⁺ (Precursor Ion)m/z 217.1
API MRM Transition (Quantification)m/z 217.1 → 138.1 (Loss of SO2CH3)
API MRM Transition (Confirmation)m/z 217.1 → 85.1 (Piperazine fragment)
Desolvation Gas Flow10 L/min
Heater Block Temperature400°C

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS, making it the gold standard for the identification of unknown volatile and semi-volatile compounds. researchgate.net It is particularly useful for identifying residual solvents and potential volatile degradants or by-products from the synthesis of this compound. ptfarm.pl

While headspace GC-FID is used for quantifying known solvents, GC-MS is used to identify unexpected volatile peaks. The mass spectrometer generates a mass spectrum for each separated component, which can be compared against spectral libraries (e.g., NIST) for positive identification. For non-volatile degradants, derivatization followed by GC-MS analysis can provide valuable structural information. google.com

Table 5: Potential Volatile Impurities/Degradants and GC-MS Identification
CompoundPotential SourceCharacteristic m/z Fragments
TolueneResidual Solvent91, 92
Tetrahydrofuran (THF)Residual Solvent42, 71, 72
PiperazineStarting Material / Degradant43, 56, 86
Methanesulfonyl chlorideReagent79, 114, 116

Capillary Electrophoresis (CE) for High-Throughput Analysis and Separation

Capillary Electrophoresis has emerged as a powerful technique for the analysis of small molecules, offering high efficiency, minimal sample consumption, and amenability to automation, making it ideal for high-throughput screening environments. nih.gov The separation in CE is based on the differential migration of analytes in an electric field, influenced by their charge-to-size ratio. For a molecule like this compound, which is basic due to the piperazine nitrogen, Capillary Zone Electrophoresis (CZE) is a highly applicable mode.

In a typical CZE setup for a basic compound, an acidic buffer is employed to ensure the analyte is protonated and carries a positive charge. This allows for its electrophoretic mobility towards the cathode. The choice of buffer composition, pH, and applied voltage are critical parameters that must be optimized to achieve efficient separation from potential impurities or other components in a sample matrix.

Given the structural similarity of the target compound to other piperazine derivatives, established CE methods for these analogs can serve as a starting point for method development. For instance, a study on the simultaneous separation of piperazine designer drugs utilized a 200 mM phosphate buffer at a pH of 2.8. nih.gov The low pH ensures the protonation of the piperazine nitrogens, facilitating their separation. Detection is commonly achieved via UV-Vis spectroscopy, where the absorbance of the analyte is monitored as it passes through the detector.

For high-throughput analysis, the integration of multi-capillary arrays can significantly increase sample throughput. By running multiple separations in parallel, the time required to analyze large compound libraries or numerous experimental samples is drastically reduced. Automated injection and data processing further streamline this workflow.

Below is a hypothetical, yet scientifically plausible, set of parameters for the high-throughput analysis of this compound by CZE, based on methods for related structures.

ParameterConditionRationale
InstrumentMulti-capillary CE SystemEnables parallel processing for high-throughput.
CapillaryFused-silica, 50 µm i.d., 30 cm total lengthStandard dimensions for efficient separation.
Background Electrolyte (BGE)50 mM Phosphate Buffer, pH 2.5Low pH ensures protonation of the piperazine moiety.
Applied Voltage20 kVProvides a balance between separation speed and Joule heating.
InjectionHydrodynamic, 50 mbar for 5 sPrecise and reproducible sample introduction.
Temperature25 °CMaintains consistent viscosity and mobility.
DetectionUV at 200 nmGeneral wavelength for detecting organic molecules without strong chromophores.

Quantitative Determination in Complex Research Matrices

The ability to accurately quantify a compound in complex matrices, such as plasma, cell lysates, or reaction mixtures, is critical for many research applications, including pharmacokinetic studies and in vitro assays. Capillary Electrophoresis, particularly when coupled with a highly sensitive and selective detector like a mass spectrometer (CE-MS), provides a robust platform for such quantitative determinations. nih.gov

For quantitative analysis, a validated method is essential, demonstrating linearity, accuracy, precision, and a suitable limit of detection (LOD) and limit of quantification (LOQ). The analysis of sulfonamides, which share the methanesulfonyl group with the target compound, has been extensively reviewed for CE methods. nih.govresearchgate.net These studies often report LODs and LOQs in the low µg/mL to ng/mL range, highlighting the sensitivity of CE for this class of compounds. nih.gov

Sample preparation is a critical step to remove interfering substances from the matrix. For biological fluids, this may involve protein precipitation followed by solid-phase extraction (SPE). A dispersive solid-phase extraction (DSPE) method has been shown to be effective for the enrichment of sulfonamides from milk samples prior to CE analysis. nih.gov

An internal standard (IS) is typically used in quantitative analysis to correct for variations in injection volume and detector response. The IS should be structurally similar to the analyte but have a different migration time.

The following table outlines representative performance characteristics for a hypothetical quantitative CE method for this compound in a research matrix like rat plasma, based on published data for analogous compounds.

ParameterValueSignificance
Linear Range0.1 - 50 µg/mLDefines the concentration range for accurate quantification.
Correlation Coefficient (r²)> 0.995Indicates a strong linear relationship between concentration and response.
Limit of Detection (LOD)0.03 µg/mLThe lowest concentration that can be reliably detected.
Limit of Quantification (LOQ)0.1 µg/mLThe lowest concentration that can be accurately and precisely quantified.
Precision (RSD%)< 5% (Intra-day), < 10% (Inter-day)Measures the closeness of repeated measurements.
Accuracy (Recovery %)90 - 110%Indicates the closeness of the measured value to the true value.
MatrixRat PlasmaA common complex biological matrix in preclinical research.

Future Research Directions and Unexplored Avenues for 1 but 3 Yn 1 Yl 4 Methanesulfonylpiperazine

Emerging Methodologies for Synthesis and Characterization

The synthesis of 1-(but-3-yn-1-yl)-4-methanesulfonylpiperazine can likely be achieved through established methods such as the N-alkylation of 1-methanesulfonylpiperazine with a suitable butynyl derivative. nih.gov However, future research could focus on more innovative and efficient synthetic strategies. Emerging methodologies in organic synthesis, such as C-H functionalization and photoredox catalysis, offer promising alternatives for the construction of the piperazine (B1678402) core and the introduction of the butynyl side chain. mdpi.com These methods could potentially lead to higher yields, reduced reaction times, and improved atom economy.

Flow chemistry is another modern approach that could be applied to the synthesis of this compound. Continuous flow reactors can offer precise control over reaction parameters, leading to enhanced safety and scalability, which would be crucial for any future large-scale production.

For the characterization of this compound and its future analogs, a combination of standard and advanced analytical techniques would be essential.

Table 1: Spectroscopic and Analytical Characterization Techniques

Technique Purpose Expected Data for this compound
Nuclear Magnetic Resonance (NMR)
1H NMR To determine the proton environment of the molecule. Signals corresponding to the protons of the butynyl chain, the piperazine ring, and the methanesulfonyl group.
13C NMR To identify the carbon skeleton of the molecule. Resonances for the alkyne carbons, piperazine ring carbons, and the methanesulfonyl carbon.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) To determine the exact mass and elemental composition. A precise mass-to-charge ratio confirming the molecular formula C9H16N2O2S.
Infrared (IR) Spectroscopy To identify functional groups. Characteristic absorption bands for the terminal alkyne (C≡C-H stretch and C≡C stretch) and the sulfonyl group (S=O stretches).

| Elemental Analysis | To determine the percentage composition of elements. | Experimental percentages of C, H, N, and S that match the calculated values for the molecular formula. |

Advanced characterization techniques such as X-ray crystallography could provide definitive information about the three-dimensional structure and conformation of the molecule in the solid state. researchgate.net

Potential for Development as a Chemical Biology Tool or Probe

The presence of a terminal alkyne group in this compound makes it an ideal candidate for development as a chemical biology tool. This functional group can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as "click chemistry." This highly efficient and specific reaction allows for the conjugation of the molecule to various reporter tags, such as fluorescent dyes, biotin (B1667282), or affinity resins.

Such probes could be invaluable for:

Target Identification and Validation: If the compound shows biological activity, a clickable probe could be used to identify its cellular binding partners.

Visualization of Cellular Uptake and Distribution: A fluorescently labeled version of the compound would allow for the direct visualization of its localization within cells using microscopy techniques.

Activity-Based Protein Profiling (ABPP): This technique could be employed to identify specific enzymes that interact with the compound.

The methanesulfonylpiperazine moiety itself is a well-recognized scaffold in medicinal chemistry, often found in compounds targeting various biological pathways. nih.gov Future research could explore whether this part of the molecule contributes to any specific biological activity, potentially acting as a pharmacophore.

Integration with Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govmdpi.com For a novel compound like this compound, AI can be leveraged in several ways:

Property Prediction: By training ML models on large datasets of known compounds, it is possible to predict various properties of this new molecule, such as its solubility, permeability, metabolic stability, and potential off-target effects. dlapiper.com This in silico screening can help prioritize experimental studies and reduce costs. mdpi.com

Table 2: AI-Predicted Physicochemical and ADMET Properties

Property Predicted Value Implication for Drug Development
LogP 1.5 - 2.5 Good balance between solubility and permeability.
Aqueous Solubility Moderate May require formulation strategies for optimal delivery.
Blood-Brain Barrier Permeability Low to Moderate May or may not be suitable for targeting the central nervous system.
CYP450 Inhibition Low probability Reduced risk of drug-drug interactions.

| hERG Inhibition | Low probability | Reduced risk of cardiotoxicity. |

Generative Models for Analog Design: Generative AI algorithms can design novel molecules with desired properties by learning from the chemical space around the lead compound. harvard.edu Starting with the scaffold of this compound, these models could generate a library of virtual analogs with potentially improved potency, selectivity, or pharmacokinetic profiles.

Addressing Existing Research Gaps and Challenges in its Fundamental Chemical and Biological Understanding

The primary research gap for this compound is the complete lack of data regarding its biological activity. A crucial first step for future research will be to screen the compound against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify any potential therapeutic applications.

Key challenges and future research directions include:

Biological Activity Profiling: A comprehensive screening campaign is necessary to uncover any potential pharmacological effects. This could involve high-throughput screening against diverse target classes.

Structure-Activity Relationship (SAR) Studies: Once a biological activity is identified, a systematic SAR study should be undertaken. This would involve synthesizing a series of analogs with modifications to the butynyl chain, the piperazine ring, and the methanesulfonyl group to understand the key structural features required for activity.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: For any promising analogs, in vivo studies will be necessary to evaluate their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their efficacy in relevant disease models.

Mechanism of Action Studies: Elucidating the precise molecular mechanism by which the compound exerts its biological effect will be critical for its further development.

Q & A

Q. Optimization Strategies :

  • Use catalysts like Pd(PPh₃)₄ for higher coupling efficiency .
  • Monitor reaction progress via thin-layer chromatography (TLC) to minimize byproducts.

Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity and purity of this compound?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the methanesulfonyl group (δ ~3.0 ppm for CH₃SO₂) and alkyne protons (δ ~1.8–2.2 ppm) .
  • Infrared (IR) Spectroscopy : Peaks at ~1320 cm⁻¹ (S=O stretching) and ~2100 cm⁻¹ (C≡C stretch) validate functional groups .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, especially for intermediates prone to oxidation .

How can computational methods predict the biological activity and target interactions of this compound?

Advanced Research Question

  • Molecular Docking : Tools like AutoDock Vina simulate binding affinities to receptors (e.g., serotonin or dopamine receptors). The methanesulfonyl group often enhances hydrogen bonding with catalytic residues .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key interaction motifs (e.g., hydrophobic interactions with the alkyne chain) .
  • QSAR Models : Correlate structural features (e.g., sulfonamide electronegativity) with activity data from analogs to prioritize synthetic targets .

How should researchers address contradictions in pharmacological assay data for this compound?

Advanced Research Question

  • Assay Validation : Confirm assay reproducibility using positive controls (e.g., known receptor agonists/antagonists). For example, inconsistent IC₅₀ values in kinase inhibition assays may arise from variable ATP concentrations .
  • Metabolite Screening : LC-MS/MS identifies degradation products (e.g., oxidation of the alkyne group) that may interfere with activity .
  • Structural Analog Comparison : Cross-reference data with analogs (e.g., ethylsulfonyl derivatives) to isolate structure-activity relationships (SAR). For instance, replacing the alkyne with a phenyl group may reduce off-target effects .

What are the key functional groups in this compound, and how do they influence reactivity?

Basic Research Question

  • Methanesulfonyl Group : Enhances solubility and stabilizes negative charge, facilitating interactions with basic residues in enzymatic pockets .
  • But-3-yn-1-yl Chain : The terminal alkyne participates in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation or probe development .
  • Piperazine Core : The nitrogen atoms enable salt formation (e.g., HCl salts for improved crystallinity) and serve as hydrogen bond donors .

What strategies are effective in designing derivatives of this compound with enhanced pharmacokinetic properties?

Advanced Research Question

  • Bioisosteric Replacement : Substitute the alkyne with a cyclopropyl group to reduce metabolic liability while retaining spatial geometry .
  • Prodrug Approaches : Esterify the sulfonamide to improve oral bioavailability, with hydrolysis in vivo releasing the active form .
  • LogP Optimization : Introduce polar substituents (e.g., hydroxyl groups) on the piperazine ring to lower LogP values and enhance aqueous solubility, guided by computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.